molecular formula C5H6O B14605992 2-(Prop-1-yn-1-yl)oxirane CAS No. 59627-27-9

2-(Prop-1-yn-1-yl)oxirane

Cat. No.: B14605992
CAS No.: 59627-27-9
M. Wt: 82.10 g/mol
InChI Key: SDJQAECFEXCEPR-UHFFFAOYSA-N
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Description

1,2-Epoxy-3-pentyne is an organic compound characterized by the presence of an epoxide ring and an alkyne group This compound is of interest due to its unique chemical structure, which combines the reactivity of both epoxides and alkynes

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxy-3-pentyne can be synthesized through several methods. One common approach involves the epoxidation of 1,3-pentadiene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction typically proceeds at room temperature and yields the desired epoxide.

Industrial Production Methods

In an industrial setting, the production of 1,2-epoxy-3-pentyne may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxy-3-pentyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the epoxide ring to a diol.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can attack the epoxide ring, resulting in ring-opening reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Diols.

    Substitution: Various alcohols and ethers, depending on the nucleophile used.

Scientific Research Applications

1,2-Epoxy-3-pentyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-epoxy-3-pentyne involves the reactivity of the epoxide ring and the alkyne group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The alkyne group can participate in addition reactions, further expanding the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Epoxy-3-butene: Similar structure but with a shorter carbon chain.

    1,2-Epoxy-3-hexene: Similar structure but with a longer carbon chain.

    1,2-Epoxy-3-propyne: Similar structure but with a different alkyne group.

Properties

CAS No.

59627-27-9

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

IUPAC Name

2-prop-1-ynyloxirane

InChI

InChI=1S/C5H6O/c1-2-3-5-4-6-5/h5H,4H2,1H3

InChI Key

SDJQAECFEXCEPR-UHFFFAOYSA-N

Canonical SMILES

CC#CC1CO1

Origin of Product

United States

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